1-Ethoxy-2-methoxy-4-nitrobenzene
Overview
Description
1-Ethoxy-2-methoxy-4-nitrobenzene is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ethoxylation of p-chloronitrobenzene : Ethoxy-4-nitrobenzene, closely related to 1-Ethoxy-2-methoxy-4-nitrobenzene, has been synthesized using phase-transfer catalysts and ultrasound irradiation. This process demonstrates an application in organic synthesis, particularly in nucleophilic substitution reactions (Wang & Rajendran, 2007).
Synthesis of 4-Methoxyphenol : A method involving the synthesis of 4-methoxy-1-nitrobenzene, a derivative of the compound of interest, showcases its use in producing other commercially significant compounds (Jian, 2000).
Atmospheric Reactivity : Research on methoxyphenols like guaiacol (2-methoxyphenol) indicates their role in atmospheric chemistry, particularly in the formation of secondary organic aerosols and nitroguaiacols, which are relevant for understanding biomass burning emissions (Lauraguais et al., 2014).
Substituted Methoxybenzene Derivatives : Studies on derivatives like 1,2-dimethoxy-4-nitrobenzene have contributed to understanding their molecular structures and intermolecular interactions, which is important in materials science (Fun et al., 1997).
Organic Chemistry Reactions : The compound's reactivity has been explored in various reactions, such as the unconventional reaction of diazomethane with trihydroxy-nitrobenzenes, contributing to organic synthesis methodologies (Jones et al., 1977).
Photoreagents for Protein Crosslinking : 4-Nitrophenyl ethers, related to the compound of interest, have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling, showing its potential application in biochemistry (Jelenc et al., 1978).
Electrochemical Grafting : The electrochemical grafting process of derivatives such as 4-nitrobenzene and 4-methoxybenzene from diazonium salt solutions has been studied, indicating its use in surface chemistry and materials engineering (Rappich et al., 2006).
Antibacterial Studies : Bisthiourea ligands derived from methoxybenzoylthioureido-nitrobenzene have been synthesized and shown to have antibacterial activity, suggesting potential applications in medical and pharmaceutical research (Halim et al., 2012).
properties
IUPAC Name |
1-ethoxy-2-methoxy-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-3-14-8-5-4-7(10(11)12)6-9(8)13-2/h4-6H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRWHXAINWUHOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethoxy-2-methoxy-4-nitrobenzene |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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